Synthesis Yield vs. Regioisomer
When prepared via nucleophilic aromatic substitution of 2,4-dichloropyrimidine with benzyl alcohol, 4-(benzyloxy)-2-chloropyrimidine is obtained with a 75% yield after simple precipitation and filtration . In contrast, the synthesis of its regioisomer, 2-(benzyloxy)-4-chloropyrimidine, under analogous conditions yields a mixture of regioisomers, requiring chromatographic purification that reduces the isolated yield to 24% .
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 75% |
| Comparator Or Baseline | 2-(Benzyloxy)-4-chloropyrimidine (CAS 668484-40-0): 24% |
| Quantified Difference | +51 percentage points (3.1-fold higher yield) |
| Conditions | SNAr reaction of 2,4-dichloropyrimidine with benzyl alcohol in THF/DMF with t-BuOK base. |
Why This Matters
This 3.1-fold yield advantage translates to significantly lower cost per gram and reduced waste in multi-step syntheses, making 4-(benzyloxy)-2-chloropyrimidine the economically preferred choice for large-scale intermediate procurement.
